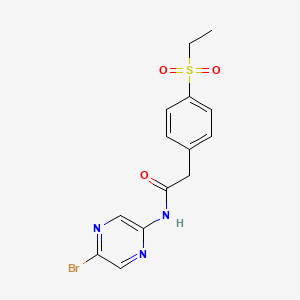

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide

Description

Properties

Molecular Formula |

C14H14BrN3O3S |

|---|---|

Molecular Weight |

384.25 g/mol |

IUPAC Name |

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C14H14BrN3O3S/c1-2-22(20,21)11-5-3-10(4-6-11)7-14(19)18-13-9-16-12(15)8-17-13/h3-6,8-9H,2,7H2,1H3,(H,17,18,19) |

InChI Key |

AOHIUDUXQBTAEN-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CN=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:

Formation of the Bromopyrazine Ring: This can be achieved through the bromination of pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Ethylsulfonylphenyl Group: This step involves the reaction of 4-ethylsulfonylphenylacetic acid with the bromopyrazine derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ethylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Conversion of the ethylsulfonyl group to a sulfone.

Reduction: Conversion of the ethylsulfonyl group to a sulfide.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyrazine and ethylsulfonylphenyl groups may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide and analogous compounds:

Key Research Findings and Implications

Ethylsulfonylphenyl’s bulk and polarity may improve blood-brain barrier penetration compared to benzo[d]thiazole or piperazine derivatives .

Therapeutic Potential: While FPR2 agonists () are studied for inflammatory diseases, the target compound’s sulfonyl group may shift activity toward antimicrobial or anticancer pathways, as seen in chalcone and oxadiazole derivatives .

Patent and Industrial Relevance :

- Compounds like those in highlight the pharmaceutical industry’s focus on sulfonyl and trifluoromethyl groups for intellectual property diversification. The target compound’s unique substituents position it as a candidate for patentability .

Biological Activity

N-(5-bromopyrazin-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, comprising a bromopyrazine ring and an ethylsulfonylphenyl group, suggest potential biological activities that merit thorough investigation.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrN3O3S |

| Molecular Weight | 384.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C14H14BrN3O3S/c1-2-22(20,21)11-5-3-10(4-6-11)7-14(19)18-13-9-16-12(15)8-17-13/h3-6,8-9H,2,7H2,1H3,(H,17,18,19) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an inhibitor of various protein kinases, particularly ATR (Ataxia Telangiectasia and Rad3 related protein), which plays a crucial role in DNA damage response and repair mechanisms. Inhibition of ATR has been associated with enhanced sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for cancer therapeutics .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of ATR Kinase : Studies have shown that pyrazine derivatives can selectively inhibit ATR kinase activity, leading to apoptosis in cancer cells .

- Synergistic Effects : When combined with other chemotherapeutic agents like cisplatin, this compound has demonstrated enhanced efficacy against various cancer cell lines .

Enzyme Inhibition

The compound's structural components suggest potential interactions with enzymes involved in metabolic pathways. The ethylsulfonyl group may enhance binding affinity to target enzymes, potentially inhibiting their activity and altering metabolic processes.

Case Studies

-

Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on several human cancer cell lines (e.g., HeLa, MCF7). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

- IC50 Values : The IC50 value for HeLa cells was determined to be approximately 12 µM, indicating potent anticancer activity.

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis and reduced proliferation markers in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.